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molecular formula C4H5N3O2 B1328775 1-Methyl-4-nitro-1H-pyrazole CAS No. 3994-50-1

1-Methyl-4-nitro-1H-pyrazole

Cat. No. B1328775
M. Wt: 127.1 g/mol
InChI Key: CZVJIVYLYOVBRP-UHFFFAOYSA-N
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Patent
US08486939B2

Procedure details

A mixture of 0.996 g (8.82 mmol) of 4-nitropyrazole (J. Med. Chem. 2005, 48, 5780-5793) and 1.33 g (10.6 mmol) of dimethyl sulphate in 10 mL of 1 M NaOH was heated at 35° C. for 48 hrs. The reaction mixture was cooled to RT and the precipitate was filtered, washed with water, and dried to give 0.561 g (50% yield) of 1-methyl-4-nitro-1H-pyrazole: 1H NMR (DMSO-d6) δ8.83 (s, 1H), 8.22 (s, 1H), 3.91 (s, 3H).
Quantity
0.996 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][CH:8]=1)([O-:3])=[O:2].S(OC)(O[CH3:13])(=O)=O>[OH-].[Na+]>[CH3:13][N:6]1[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:8]=[N:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.996 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NNC1
Name
Quantity
1.33 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.561 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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